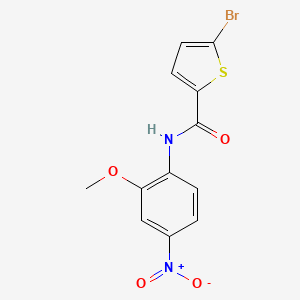
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including lithiation and bromination reactions . The specific synthesis process for “5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide” is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of “this compound” is C12H9BrN2O4S . Its average mass is 357.180 Da and its monoisotopic mass is 355.946625 Da .Scientific Research Applications
Synthesis and Chemical Modifications
Thiophene derivatives, including those with bromo, methoxy, and nitro substituents, have been synthesized through various chemical reactions, offering insights into the structural manipulation and functionalization of thiophene-based compounds. For instance, the synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization highlights a method for creating complex thiophene structures with potential applications in materials science and pharmacology (Patrick A. Pié and L. Marnett, 1988). Similarly, the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones presents a new class of antimicrobial agents, suggesting the utility of thiophene modifications in developing new therapeutic agents (T. Benneche et al., 2011).
Pharmacological Applications
Research into the pharmacological aspects of thiophene derivatives has led to the identification of compounds with potential therapeutic benefits. For example, the study of pharmacologically active benzo[b]thiophen derivatives has revealed compounds with significant activity, pointing towards the utility of thiophene derivatives in drug development and medicinal chemistry (N. Chapman et al., 1973).
Material Science and Photophysical Properties
Thiophene derivatives have also been studied for their potential applications in material science, particularly in the tuning of optical properties and enhancing solid-state emission. The postfunctionalization of poly(thiophene)s, for example, enables the systematic study of electronic and steric effects on optical properties, which is crucial for the development of optoelectronic devices (Yuning Li et al., 2002).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Action Environment
The stability of similar compounds used in suzuki–miyaura coupling reactions has been noted, suggesting that this compound could also be relatively stable .
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c1-19-9-6-7(15(17)18)2-3-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJKMJYHJBOGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2435182.png)
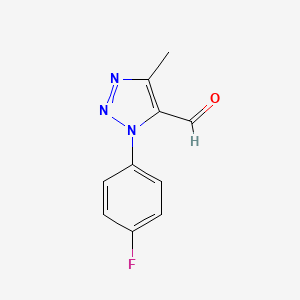
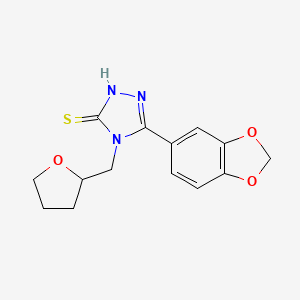
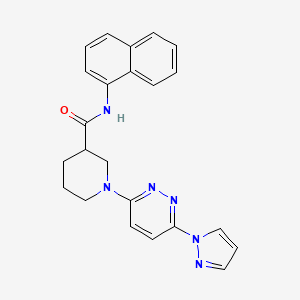

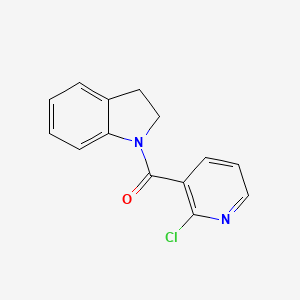
![1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2435194.png)
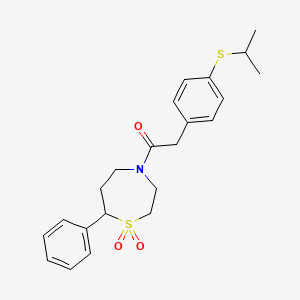
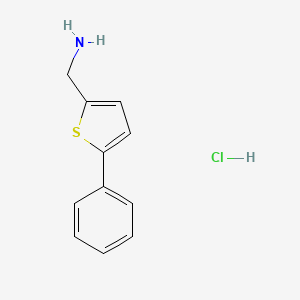
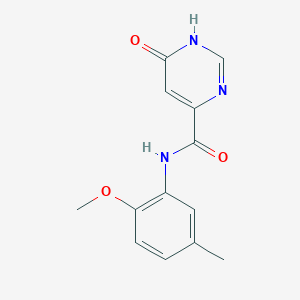
![3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2435201.png)
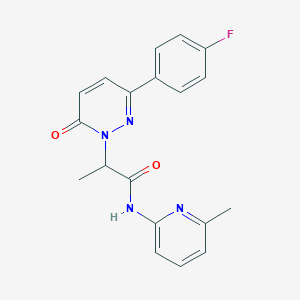
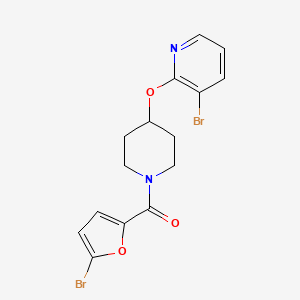
![2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2435205.png)
